erythro-5,6-Dodecanediol

Übersicht

Beschreibung

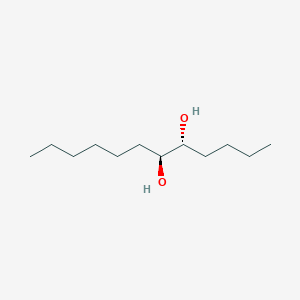

“Erythro-5,6-Dodecanediol” is a chemical compound with the CAS Number: 70859-32-4 . It has a molecular weight of 202.34 and its IUPAC name is (5R,6S)-5,6-dodecanediol . The compound is typically used for research and development purposes .

Molecular Structure Analysis

The InChI code for “erythro-5,6-Dodecanediol” is 1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m1/s1 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“Erythro-5,6-Dodecanediol” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . Its melting point ranges from 119.0 to 124.0 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Biocatalytic Production and Application

Engineering of Cytochrome P450 for Enhanced Hydroxylation :Research by Park et al. (2022) focused on engineering CYP153A33 from Marinobacter aquaeolei for improved ω-specific hydroxylation activity in the biotransformation of medium-chain 1-alkanols. This study aimed at enhancing the production of α,ω-dodecanediol, a material with applications in adhesives and polymers. By mutating the target residue in CYP153A33, the researchers successfully increased the enzyme's hydroxylation activity while reducing overoxidation products, indicating the potential of engineered enzymes in industrial applications of erythro compounds Park et al., 2022.

Medical and Biological Insights

Hemoglobin Dodecamer Structure and Function :The crystal structure of the hemoglobin dodecamer from Lumbricus erythrocruorin was elucidated by Strand et al. (2004), providing insights into the allosteric core of giant annelid respiratory complexes. This research contributes to understanding how erythro-related compounds interact with hemoglobin structures, potentially impacting the development of therapeutics and studies on oxygen transport mechanisms Strand et al., 2004.

Environmental Toxicology

Effect of Anionic Detergents on Erythrocyte Morphology :Zeni et al. (2002) investigated the impact of an anionic detergent, sodium dodecyl benzene sulphonate, on the shape of catfish red blood cells (erythrocytes), demonstrating how environmental pollutants can induce erythrocyte morphological changes (echinocytosis) in aquatic life. This study highlights the environmental implications of chemical exposure on blood cell morphology, relevant for understanding the toxicological effects of pollutants on fish and potentially other species Zeni et al., 2002.

Biomedical Engineering

Biosynthesis of Polyketides in E. coli :Pfeifer et al. (2001) demonstrated the potential of metabolically engineered E. coli strains for the biosynthesis of complex polyketides, such as 6-deoxyerythronolide B, the macrocyclic core of the antibiotic erythromycin. This research opens up avenues for utilizing erythro-related compounds in the production of antibiotics and other valuable pharmaceuticals through bacterial synthesis, highlighting the versatility of microbial platforms in drug development Pfeifer et al., 2001.

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5R,6S)-dodecane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLYTQSCHUMMSR-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

erythro-5,6-Dodecanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)

![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)

![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)

![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)